molecular formula C26H20ClFN4O2S B2818091 2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1185032-55-6

2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Katalognummer: B2818091
CAS-Nummer: 1185032-55-6
Molekulargewicht: 506.98
InChI-Schlüssel: XQPWSFUVJGXXTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimidoindole acetamide class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 2-Chlorobenzyl group at position 3, which enhances lipophilicity and may influence receptor binding .
  • 8-Fluoro substitution on the indole moiety, improving metabolic stability and electronic properties compared to non-halogenated analogs .
  • N-[3-(Methylsulfanyl)phenyl]acetamide side chain, introducing a sulfur-containing group that could modulate solubility and redox interactions .

The compound’s molecular formula is C₂₇H₂₀ClFN₄O₂S, with a molecular weight of 522.99 g/mol.

Eigenschaften

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2S/c1-35-19-7-4-6-18(12-19)30-23(33)14-32-22-10-9-17(28)11-20(22)24-25(32)26(34)31(15-29-24)13-16-5-2-3-8-21(16)27/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWSFUVJGXXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 1185032-55-6) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a range of biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

The molecular formula of the compound is C26H20ClFN4O2SC_{26}H_{20}ClFN_{4}O_{2}S with a molecular weight of 507.0 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H20ClFN4O2S
Molecular Weight507.0 g/mol
CAS Number1185032-55-6

Research indicates that compounds similar to this one often exhibit mechanisms such as:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been shown to inhibit various enzymes, including cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Antimicrobial Properties : Some studies have highlighted the potential antimicrobial effects of similar compounds against various bacterial strains.
  • Anticancer Activity : The structural features suggest possible interactions with cellular pathways involved in cancer progression.

Antimicrobial Activity

A study conducted on related compounds showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 µg/mL, indicating potent antimicrobial properties.

Inhibition of COX Enzymes

Preliminary results from in vitro studies suggest that the compound may act as a selective inhibitor of COX-II, which is implicated in inflammation and pain pathways. The IC50 values for related derivatives have been reported between 0.2 µM and 1.33 µM, suggesting that this compound could exhibit similar inhibitory effects.

Case Studies

  • In Vitro Studies : A series of experiments using yeast models demonstrated that derivatives related to this compound exhibited both lethal and growth-inhibitory effects, supporting its potential as an antimicrobial agent.
  • Analgesic Activity : In vivo studies indicated that compounds with similar structures provided analgesic effects superior to traditional NSAIDs, suggesting a promising avenue for pain management therapies.

Wissenschaftliche Forschungsanwendungen

2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a pyrimidoindole derivative with potential uses in pharmacological applications.

Structure and Properties
This compound has a complex organic structure featuring several functional groups that could impact its chemical reactivity and biological activity. The molecular formula is C26H20ClFN4O2S and the molecular weight is 507.0 .

Synthesis
The synthesis of 2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide likely involves multiple steps in a laboratory setting. It is synthesized for research purposes, particularly in drug development and medicinal chemistry.

Potential Applications
Pyrimidoindole derivatives are known for diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound may interact with biological targets through mechanisms typical of small-molecule drugs.

While specific data tables and case studies for this compound were not found in the search results, research on related compounds can provide insight into potential applications:

  • Triazole Derivatives: Many studies highlight the medicinal attributes of triazole derivatives as antibacterial and antifungal agents . For example, clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like chloramphenicol, clinafloxacin, and fluconazole .
  • Fluoro Substitution: Research indicates the significance of fluoro substituents on benzene rings for enhancing antibacterial activity .
  • Pyrimidoindoles: Several pyrimidoindoles with structural similarities to the target compound are available from chemical vendors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent variations and inferred pharmacological implications:

Compound Substituents Molecular Weight (g/mol) Key Differences & Implications
Target Compound 2-Chlorobenzyl, 8-Fluoro, N-[3-(methylsulfanyl)phenyl] 522.99 Balanced lipophilicity (Cl, SMe) and metabolic stability (F).
2-[3-(2-Chlorobenzyl)-8-Methyl-4-Oxo-...-N-(2-Fluorophenyl)Acetamide 2-Chlorobenzyl, 8-Methyl, N-(2-fluorophenyl) 517.98 8-Methyl reduces electron-withdrawing effects vs. 8-Fluoro; may alter binding affinity.
2-(3-Benzyl-8-Fluoro-4-Oxo-...-N-(3-Chloro-4-Methylphenyl)Acetamide Benzyl (no Cl), 8-Fluoro, N-(3-chloro-4-methylphenyl) 502.96 Absence of 2-Cl reduces steric hindrance; chloro-methylphenyl may enhance cytotoxicity.
N-Substituted 2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamides Indole-oxadiazole core, variable sulfanyl groups ~350–450 (estimated) Sulfanyl groups improve antioxidant potential; indole core may target serotonin pathways.
2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-Yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide Thiadiazole-sulfanyl backbone, 3-chloro-4-methylphenyl 469.99 Thiadiazole enhances π-stacking; chloro-methylphenyl increases hydrophobicity.

Key Structural and Functional Insights

Role of Halogenation

  • 8-Fluoro vs. 8-Methyl : The 8-fluoro substitution in the target compound likely enhances metabolic stability compared to the 8-methyl analog , as fluorine’s electronegativity reduces oxidative degradation.
  • 2-Chlorobenzyl vs. Benzyl: The 2-chlorobenzyl group introduces steric and electronic effects that may improve target selectivity over non-chlorinated analogs .

Impact of Sulfur-Containing Groups

  • Sulfanyl-Thiadiazole Moieties : Analogs with thiadiazole-sulfanyl chains (e.g., ) exhibit stronger π-π interactions but may face higher metabolic clearance due to sulfur oxidation.

Pharmacological Hypotheses

  • Ferroptosis Induction : Structural similarities to ferroptosis-inducing agents (FINs) imply that the target compound might trigger iron-dependent cell death, especially given its sulfur-based side chain.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • The synthesis involves multi-step reactions, typically starting with the assembly of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole precursors with pyrimidine intermediates. Critical steps include the introduction of the 2-chlorobenzyl and methylsulfanylphenyl groups via nucleophilic substitution or coupling reactions .
  • Optimization strategies :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
  • Control temperature (e.g., 60–80°C for cyclization steps) and pH (neutral to mildly basic) to suppress side reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproduct formation .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry, particularly for the pyrimidoindole core and acetamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C27H21ClFN4O2S) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility :

  • Polar aprotic solvents (DMSO, DMF) are optimal for stock solutions.
  • Limited aqueous solubility (e.g., <10 µM in PBS at pH 7.4) necessitates formulation with cyclodextrins or surfactants for in vitro assays .
    • Stability :
  • Degrades under strong acidic/basic conditions (pH <3 or >10); stable in neutral buffers for ≤48 hours at 4°C.
  • Light-sensitive: Store in amber vials under inert gas to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be validated experimentally?

  • Proposed mechanisms :

  • Inhibition of kinase targets (e.g., EGFR or Aurora kinases) via binding to the ATP pocket, suggested by the pyrimidoindole scaffold’s structural similarity to known kinase inhibitors .
  • Modulation of redox pathways via the methylsulfanyl group, potentially inducing oxidative stress in cancer cells .
    • Validation approaches :
  • Kinase inhibition assays : Use recombinant kinases with ATP-Glo™ luminescence readouts .
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based assays .
  • Computational docking : Validate binding poses using AutoDock Vina or Schrödinger Suite .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Key modifications :

  • Replace the 2-chlorobenzyl group with electron-withdrawing substituents (e.g., -CF3) to improve target affinity .
  • Substitute the methylsulfanyl group with sulfoxide/sulfone to alter redox activity and pharmacokinetics .
    • Methodology :
  • Synthesize analogs via parallel synthesis and screen against disease-relevant targets (e.g., cancer cell lines).
  • Corrogate SAR data with computational ADMET predictions (e.g., SwissADME) .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?

  • Potential causes :

  • Variability in assay conditions (e.g., cell line genetic drift, serum concentration differences) .
  • Impurity-driven artifacts: Re-test batches with HPLC-validated purity .
    • Resolution steps :
  • Standardize protocols (e.g., CLIA guidelines for cell viability assays).
  • Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., Western blotting for target engagement) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • In silico tools :

  • Pharmacophore modeling : Identify unintended targets using Pharmit or Phase .
  • Toxicity prediction : Apply ProTox-II or Derek Nexus to assess hepatotoxicity or mutagenicity risks .
    • Validation : Cross-reference predictions with experimental toxicity screens (e.g., Ames test or zebrafish models) .

Methodological Considerations

Q. What experimental designs are optimal for in vivo pharmacokinetic studies?

  • Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability (e.g., 10 mg/kg in rodent models) .
  • Sampling : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Analytical methods : Quantify compound levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. How can crystallography or cryo-EM elucidate the compound’s binding mode with its target?

  • Protein crystallization : Co-crystallize the compound with purified kinase domains (e.g., EGFR) using hanging-drop vapor diffusion .
  • Data collection : Perform X-ray diffraction (1.5–2.0 Å resolution) at synchrotron facilities .
  • Analysis : Refine structures with Phenix or CCP4 to map hydrogen bonds and hydrophobic interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.